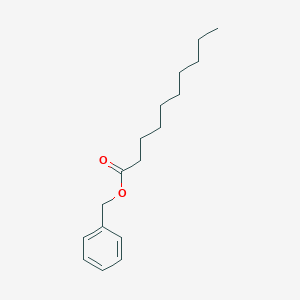









|
REACTION_CXSMILES
|
C(N([CH2:6][CH3:7])CC)C.Cl[C:9]([O:11][CH2:12][CH3:13])=[O:10].[CH2:14](O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH2:22]>>[C:12]([OH:22])(=[O:11])[CH2:13][CH2:19][CH2:20][CH2:15][CH2:16][CH2:17][CH2:18][CH2:6][CH3:7].[CH2:12]([O:11][C:9](=[O:10])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:15][CH2:14][CH2:6][CH3:7])[C:13]1[CH:19]=[CH:20][CH:15]=[CH:16][CH:17]=1
|


|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|


|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
by warming on a water bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was rapidly cooled in an ice-salt bath
|
|
Type
|
CUSTOM
|
|
Details
|
After the temperature of about -2° C.
|
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
WAIT
|
|
Details
|
was continuted for an additional hour
|
|
Type
|
TEMPERATURE
|
|
Details
|
(internal temperature was maintained) between 0 and -2° C.)
|
|
Type
|
STIRRING
|
|
Details
|
Stirring of the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
the ester was extracted twice by 30 ml ether
|
|
Type
|
WASH
|
|
Details
|
washed with sodium, bicarbonate solution
|
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
|
Type
|
CUSTOM
|
|
Details
|
evaporation of the solvent
|
|
Type
|
DISTILLATION
|
|
Details
|
the ester was distilled under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give 2.574 g
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCC)(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.01 mol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CCCCCCCCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |